1-(5-Methyl-2-thienyl)ethanol

Overview

Description

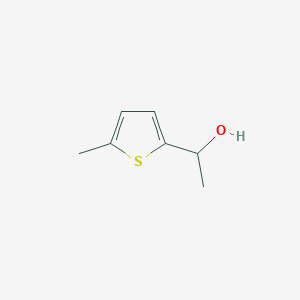

1-(5-Methyl-2-thienyl)ethanol is a useful research compound. Its molecular formula is C7H10OS and its molecular weight is 142.22. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photochromism and Molecular Structure

1-(5-Methyl-2-thienyl)ethanol and its derivatives exhibit photochromic behavior, meaning they change color upon exposure to light. Research indicates that these substances can form mixed crystals that display different colors under various illumination wavelengths. This property is due to the molecular structure of the compounds, allowing for the packing of different derivatives in the crystal lattice. Such characteristics make these compounds suitable for applications in smart materials and optical data storage (Takami, Kuroki, & Irie, 2007).

Electropolymerization and Film Formation

The compound has been used in electropolymerization processes to create hard, cross-linked conducting films. The thiophene groups in the compound can be polymerized independently, contributing to a highly cross-linked and insoluble polymer structure. These films exhibit promising physical properties, such as hardness, which can be beneficial in various industrial applications like coatings and sensors (Dass, Mulik, Sotiriou-Leventis, & Leventis, 2006).

Luminescence and Absorption Properties

Research into the luminescence and absorption spectra of dihydrobenzoacridinone derivatives, including those related to this compound, has provided insights into their behavior in solutions. These studies are crucial for understanding the photophysical properties of these compounds, which can be applied in fluorescence-based sensors and organic light-emitting diodes (Kozlov et al., 2014).

Photoluminescence and Aggregation-Induced Emission

The aggregation-induced emission (AIE) behavior of this compound derivatives has been studied, showing that their photoluminescence properties depend on aggregation order. This finding is significant for the development of materials with tailored optical properties, potentially useful in organic electronics and fluorescence microscopy (Chen et al., 2005).

Electropolymerization and Ion Doping

The compound has been involved in studies focusing on the electropolymerization of pyrrole derivatives, examining the effects of solution stirring on doping with various ions. This research provides valuable insights into the synthesis and optimization of conductive polymers, which have applications in electronic devices and sensors (Brillas et al., 2000).

Properties

IUPAC Name |

1-(5-methylthiophen-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10OS/c1-5-3-4-7(9-5)6(2)8/h3-4,6,8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEXKZGQLEUXLFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2592249.png)

![2-[(4-chlorobenzyl)sulfinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2592255.png)

![7-Fluoro-2-methyl-3-[(1-propan-2-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2592258.png)

![N-(3,4-dimethylphenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2592259.png)

![1-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(m-tolyl)urea](/img/structure/B2592262.png)

![2-[6-(cyclohexylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2592266.png)

methanone](/img/structure/B2592267.png)

![5-chloro-4-({[(4-chlorobenzoyl)oxy]imino}methyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2592269.png)